2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound with the molecular formula C16H13Cl2N3O3S2. It is a benzamide derivative that contains both dichlorobenzamide and benzothiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 6-(dimethylsulfamoyl)-1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the sulfur or nitrogen atoms in the benzothiazole ring .
Scientific Research Applications
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, in medicinal chemistry, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of both dichlorobenzamide and benzothiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13Cl2N3O3S2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-4-6-13-14(8-10)25-16(19-13)20-15(22)11-7-9(17)3-5-12(11)18/h3-8H,1-2H3,(H,19,20,22) |
InChI Key |
RBKCTWDUHPFWAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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